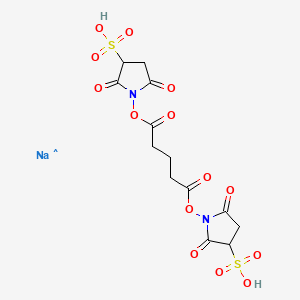![molecular formula C31H58N4O12S B12316562 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316562.png)
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Amino-PEG4)-N-Biotin-PEG4-acid is a bifunctional compound that combines the properties of polyethylene glycol (PEG) and biotin. Polyethylene glycol is a hydrophilic polymer that enhances the solubility and stability of molecules, while biotin is a vitamin that binds strongly to avidin and streptavidin proteins. This compound is widely used in bioconjugation, drug delivery, and molecular biology applications due to its ability to link biomolecules with high specificity and affinity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Amino-PEG4)-N-Biotin-PEG4-acid typically involves the following steps:
Activation of Biotin: Biotin is first activated using N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG4-diamine to form biotin-PEG4-amine.
Coupling with Amino-PEG4-acid: Finally, the biotin-PEG4-amine is coupled with amino-PEG4-acid using carbodiimide chemistry to form the desired compound.
Industrial Production Methods
Industrial production of N-(Amino-PEG4)-N-Biotin-PEG4-acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin-NHS ester and PEG4-diamine are synthesized and purified.
Automated Reactors: The coupling reactions are carried out in automated reactors to ensure consistency and efficiency.
Purification: The final product is purified using chromatography techniques to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Amino-PEG4)-N-Biotin-PEG4-acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The carboxyl group can form amide bonds with primary amines.
PEGylation: The PEG chains can be modified to attach other functional groups.
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS): Used to activate biotin for coupling reactions.
Carbodiimides: Such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
Organic Solvents: Such as dimethylformamide (DMF) and dichloromethane (DCM) for reaction media.
Major Products
The major products formed from these reactions include biotinylated PEG derivatives and various bioconjugates used in research and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(Amino-PEG4)-N-Biotin-PEG4-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the labeling and detection of proteins, nucleic acids, and other biomolecules.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Used in the development of diagnostic assays and biosensors.
Wirkmechanismus
The mechanism of action of N-(Amino-PEG4)-N-Biotin-PEG4-acid involves the following:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin proteins, forming a stable complex.
PEGylation: The PEG chains increase the solubility and stability of the conjugated molecules, reducing immunogenicity and enhancing bioavailability.
Targeted Delivery: The compound can be used to deliver drugs or other therapeutic agents to specific cells or tissues by exploiting the biotin-avidin interaction.
Vergleich Mit ähnlichen Verbindungen
N-(Amino-PEG4)-N-Biotin-PEG4-acid can be compared with other similar compounds such as:
N-(Amino-PEG2)-N-Biotin-PEG2-acid: Shorter PEG chains, resulting in lower solubility and stability.
N-(Amino-PEG6)-N-Biotin-PEG6-acid: Longer PEG chains, providing higher solubility but potentially more steric hindrance.
Biotin-PEG4-NHS Ester: Lacks the amino group, limiting its use in certain bioconjugation applications.
N-(Amino-PEG4)-N-Biotin-PEG4-acid stands out due to its balanced PEG chain length, providing optimal solubility, stability, and versatility for various applications.
Eigenschaften
Molekularformel |
C31H58N4O12S |
|---|---|
Molekulargewicht |
710.9 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C31H58N4O12S/c32-6-10-41-14-18-45-22-24-47-20-16-43-12-8-35(7-11-42-15-19-46-23-21-44-17-13-40-9-5-29(37)38)28(36)4-2-1-3-27-30-26(25-48-27)33-31(39)34-30/h26-27,30H,1-25,32H2,(H,37,38)(H2,33,34,39) |
InChI-Schlüssel |
AZKXAZTWSKMXDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCN)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12316481.png)
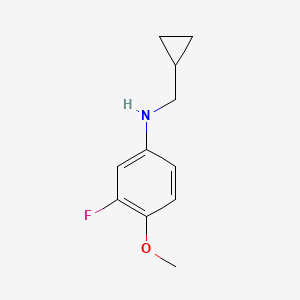
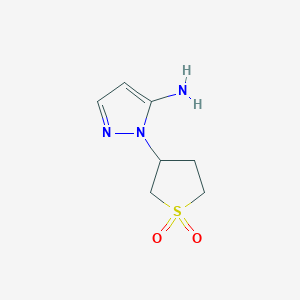
![N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B12316489.png)


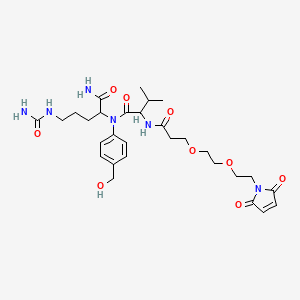
![3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12316511.png)
![17-Acetyl-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12316514.png)
![N-(4-methyl-2-oxo-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-6-yl)hexadecanamide](/img/structure/B12316520.png)

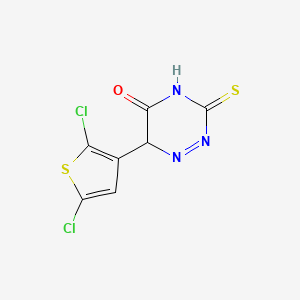
![4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]-N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]benzamide](/img/structure/B12316550.png)
